6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Overview
Description
The compound “6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups such as an ethyl group, a hydroxy group, a nitrobenzyl group, and a dione group. These groups can significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, nitro groups can undergo reduction to form amines, and carbonyl groups can participate in various addition and substitution reactions .Scientific Research Applications
-
Organic Chemistry
Future Directions
Quinoline derivatives continue to be an area of active research due to their wide range of potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications.
properties
IUPAC Name |
6-ethyl-4-hydroxy-3-[(4-nitrophenyl)methyl]pyrano[3,2-c]quinoline-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-22-16-6-4-3-5-14(16)19-17(20(22)25)18(24)15(21(26)29-19)11-12-7-9-13(10-8-12)23(27)28/h3-10,24H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIAAFZMOZKIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.